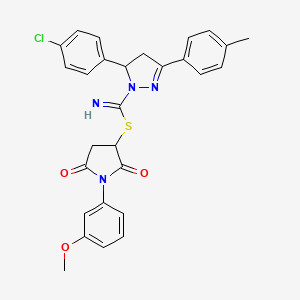![molecular formula C19H23N5O3S B5145913 1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)
1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone is a chemical compound that has been synthesized for scientific research purposes. It is a potent inhibitor of a specific protein kinase enzyme that is involved in various cellular processes.
Wissenschaftliche Forschungsanwendungen
1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone has been used in various scientific research studies. It is a potent inhibitor of a specific protein kinase enzyme that is involved in cellular processes such as cell division, proliferation, and differentiation. The compound has been used to study the role of this enzyme in various disease states such as cancer, cardiovascular disease, and inflammation.
Wirkmechanismus
The mechanism of action of 1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone involves the inhibition of a specific protein kinase enzyme. This enzyme is involved in cellular processes such as cell division, proliferation, and differentiation. By inhibiting this enzyme, the compound can affect these cellular processes and potentially have therapeutic effects in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro. In vivo studies have shown that the compound can reduce tumor growth in animal models of cancer. The compound has also been shown to have anti-inflammatory effects in various models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone in lab experiments include its potency and specificity as an inhibitor of a specific protein kinase enzyme. This allows for the study of the role of this enzyme in various cellular processes and disease states. The limitations of using the compound include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
For research involving 1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone include the development of more potent and specific inhibitors of the protein kinase enzyme. This could lead to the development of new therapies for various disease states such as cancer, cardiovascular disease, and inflammation. Additionally, the compound could be used in combination with other drugs to enhance their therapeutic effects. Further studies are also needed to determine the potential toxicity and safety of the compound.
Synthesemethoden
The synthesis of 1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone involves several steps. The starting material is 4-(2-pyrimidinyl)-1-piperazine, which is reacted with 4-chlorobenzenesulfonyl chloride to form 4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-1-piperazine. This intermediate is then reacted with 2,6-dimethyl-4-piperidone to yield this compound. The purity and identity of the compound are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c25-18-4-1-2-11-24(18)16-5-7-17(8-6-16)28(26,27)23-14-12-22(13-15-23)19-20-9-3-10-21-19/h3,5-10H,1-2,4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLUPSIAVBRTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5145848.png)
![2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5145868.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5145881.png)

![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)
![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B5145923.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[2-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5145924.png)
![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)